BOC-N-ethylglycine

Description

Evolution of N-Substituted Amino Acids in Synthetic Chemistry

The field of synthetic chemistry has seen a significant evolution with the advent and application of N-substituted amino acids. These modified amino acids are crucial in medicinal chemistry, serving as fundamental building blocks for creating complex drug-like molecules. bioascent.com Initially, the focus was on mimicking natural peptides to enhance their therapeutic properties. However, the introduction of substitutions on the nitrogen atom of the amino acid backbone opened up new avenues for creating novel molecular architectures with enhanced stability and biological activity.

N-substituted glycine oligomers, also known as peptoids, were first introduced in 1992 and have since become valuable tools in the biosciences. nih.gov The primary advantage of these synthetic, non-natural peptide mimics lies in their modular design, which allows for the straightforward incorporation of a wide variety of structural elements. nih.gov This versatility has led to their use in developing combinatorial libraries for drug discovery. nih.gov The synthesis of unnatural amino acids, however, remains a complex task. bioascent.com Recent advancements have focused on developing novel methods for their synthesis, such as the α-functionalization of protected hydroxylamine glycine derivatives. bioascent.com

Significance of Glycine Derivatives as Building Blocks in Complex Molecular Architectures

Glycine, being the simplest amino acid, provides a fundamental scaffold that can be extensively modified to create a diverse range of derivatives. ontosight.aisciencealert.com These derivatives are of significant interest in biochemistry and pharmacology due to their potential applications in drug design and peptide synthesis. ontosight.ai The ability to introduce various functional groups onto the glycine backbone allows for the construction of complex molecules with specific biological activities. sciencealert.comontosight.ai

Glycine derivatives are utilized as precursors or intermediates in the synthesis of pharmaceuticals, particularly those that target specific biological pathways. ontosight.ai Their unique structures can be exploited for molecular recognition, which has applications in sensing and catalysis. ontosight.ai The presence of different functional groups can also impart biological activities such as antioxidant properties. ontosight.ai The study of how these complex molecular structures relate to biological function is a key aspect of bioorganic chemistry. ontosight.ai

Contextualization of BOC-N-Ethylglycine within N-Protected Amino Acid Research

This compound is a specific N-substituted glycine derivative that features a tert-butyloxycarbonyl (BOC) protecting group. chemimpex.com This protecting group is crucial in peptide synthesis as it prevents unwanted reactions at the amino group, allowing for controlled and selective chemical modifications. ontosight.aichemimpex.com The BOC group enhances the stability and reactivity of the molecule, making it a valuable tool for chemists. chemimpex.com

The use of protecting groups like BOC is a fundamental strategy in the synthesis of complex organic molecules, including peptides and pharmaceuticals. ontosight.ai this compound is part of a broader class of N-protected amino acids that are essential for building well-defined peptide sequences and other bioactive molecules. chemimpex.comwipo.int Research in this area focuses on developing efficient methods for the synthesis of these protected amino acids and their incorporation into larger molecular frameworks. wipo.intgoogle.com

Overview of Research Trajectories Involving this compound

This compound is a versatile building block with several key areas of research application. chemimpex.comruifuchemical.com Its primary use is in peptide synthesis, where it can be incorporated into peptide chains to create modified peptides with enhanced properties. chemimpex.com These modifications can improve the stability, solubility, and therapeutic efficacy of the resulting peptide-based drugs. chemimpex.com

Another significant research trajectory is its use in the design and synthesis of pharmaceutical compounds. chemimpex.comchemicalbook.com For instance, it has been used as a building block for creating potent and selective peptide-based fibrinogen receptor antagonists. chemicalbook.com Furthermore, this compound serves as a linker molecule in bioconjugation, a process that involves attaching drugs to larger molecules like antibodies for targeted delivery. chemimpex.com The compound's favorable properties, such as its solubility and stability under various reaction conditions, make it a preferred choice in both academic and industrial research settings for developing innovative chemical products. chemimpex.com

Propriétés

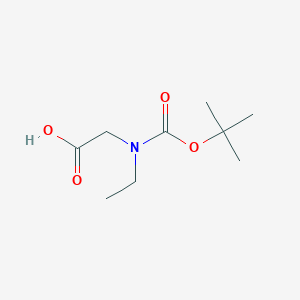

IUPAC Name |

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-10(6-7(11)12)8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBIXXXFDSLALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514496 | |

| Record name | N-(tert-Butoxycarbonyl)-N-ethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149794-10-5 | |

| Record name | N-(tert-Butoxycarbonyl)-N-ethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethylglycine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Boc-n-ethylglycine

Direct Synthesis Approaches to BOC-N-Ethylglycine

The direct synthesis of this compound is a multi-step process that involves the formation of the N-ethylglycine precursor, followed by the introduction of the tert-Butoxycarbonyl (BOC) protecting group. This protecting group is crucial in peptide synthesis and other organic reactions as it prevents the amine group from undergoing unwanted reactions. chemimpex.com

Reductive Amination Strategies for N-Ethylglycine Precursors

The formation of N-ethylglycine, a precursor to this compound, can be achieved through reductive amination. frontiersin.org This versatile method in organic chemistry involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to a secondary or tertiary amine. jocpr.com In the synthesis of N-ethylglycine, glyoxylic acid can undergo reductive amination with ethylenediamine. google.com

Reductive amination is a cornerstone for creating N-alkylated amino acids. rsc.orgresearchgate.net The process can be catalyzed by various means, including transition metal complexes and biocatalysts, often under mild conditions. jocpr.com The choice of reducing agent and reaction conditions can influence the selectivity of the reaction, preventing the formation of undesired byproducts. jocpr.com

Introduction of the tert-Butoxycarbonyl (BOC) Protecting Group

The tert-butoxycarbonyl (BOC) group is a widely used amine protecting group in organic synthesis. jk-sci.com Its introduction is a critical step in the synthesis of this compound, rendering the amine non-reactive to most bases and nucleophiles. wikipedia.org This allows for selective chemical transformations at other parts of the molecule. wikipedia.org

The most common reagent for introducing the BOC group is di-tert-butyl dicarbonate (Boc₂O), also known as BOC anhydride. jk-sci.comwikipedia.org The reaction is typically carried out in the presence of a base. numberanalytics.com Common bases include sodium bicarbonate, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), which can also act as a catalyst. wikipedia.orgwikipedia.org The choice of solvent can also play a significant role, with options including tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. jk-sci.comwikipedia.org In some instances, the reaction can even be performed under solvent-free conditions. jk-sci.comthieme-connect.com

The protection of an amine with a BOC group proceeds through a nucleophilic acyl substitution mechanism. jk-sci.com The amine's lone pair of electrons attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate molecule. commonorganicchemistry.comcommonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate leaving group, which then breaks down into the more stable tert-butoxide and carbon dioxide gas. jk-sci.comcommonorganicchemistry.com A base present in the reaction mixture then deprotonates the newly formed, positively charged amine to yield the final N-BOC protected product. jk-sci.com

Achieving high purity and yield in BOC protection requires careful optimization of reaction conditions. Several factors, including the choice of base, solvent, temperature, and reaction time, can significantly impact the efficiency of the reaction. numberanalytics.comacs.org For instance, using a mild base can help minimize side reactions with sensitive substrates. numberanalytics.com The reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine its completion. nih.gov

Below is an interactive table summarizing key parameters and their effects on the optimization of BOC protection:

| Parameter | Options | Effect on Reaction |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard and most common reagent for BOC protection. |

| Base | Triethylamine (TEA), Sodium Bicarbonate, 4-Dimethylaminopyridine (DMAP) | Facilitates the reaction by neutralizing the acid byproduct. DMAP can also act as a catalyst. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Water | The choice of solvent can influence reaction rate and selectivity. numberanalytics.com |

| Temperature | 0 °C to reflux | Can be adjusted to control the reaction rate and minimize side reactions. wikipedia.orgacs.org |

| Reaction Time | Varies (minutes to hours) | Dependent on other reaction parameters; can be monitored for completion. thieme-connect.comacs.org |

Mechanistic Considerations of BOC Protection (Nucleophilic Acyl Substitution)

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes offer alternative pathways to this compound, often leveraging readily available precursors and established chemical transformations. These methods can be advantageous when the direct starting material, N-ethylglycine, is not preferred or when a multi-step synthesis allows for greater control over purity and scalability.

The most direct and widely employed method for preparing this compound is the reaction of N-ethylglycine with di-tert-butyl dicarbonate (Boc-anhydride). wikipedia.orghighfine.com This reaction is a standard procedure for the N-protection of amino acids. organic-chemistry.org The process involves the nucleophilic attack of the secondary amine of N-ethylglycine on one of the carbonyl carbons of the Boc-anhydride. jk-sci.com This forms an unstable intermediate that subsequently breaks down, releasing carbon dioxide and a tert-butoxide anion, to yield the stable N-tert-butoxycarbonyl (Boc) protected product. jk-sci.com

The reaction is typically performed in the presence of a base to neutralize the acidic proton of the carboxylic acid group and the proton generated from the amine, thereby facilitating the reaction. organic-chemistry.orgjk-sci.com Common conditions involve using an aqueous solution with an inorganic base like sodium bicarbonate or sodium hydroxide, often in a mixed solvent system with an organic solvent such as dioxane or tetrahydrofuran (THF). wikipedia.orghighfine.comgoogle.com Alternatively, organic bases like triethylamine can be used in anhydrous organic solvents. highfine.comjk-sci.com The choice of base and solvent system can be optimized to achieve high yields and simplify purification. highfine.com

Table 1: Typical Reaction Conditions for Boc-Protection of N-Ethylglycine

| Parameter | Condition | Source |

|---|---|---|

| Reagents | N-Ethylglycine, Di-tert-butyl dicarbonate (Boc₂O) | wikipedia.org |

| Solvent System | Dioxane/Water, THF/Water, Dichloromethane (DCM) | jk-sci.comgoogle.com |

| Base | Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), Triethylamine (TEA) | wikipedia.orghighfine.com |

| Temperature | 0°C to Room Temperature | orgsyn.org |

| Reaction Time | Several hours to overnight | highfine.com |

An alternative synthetic route involves the use of N-Boc-glycinal, which is the aldehyde derivative of N-Boc-glycine. This pathway utilizes reductive amination, a powerful carbon-nitrogen bond-forming reaction. In this approach, N-Boc-glycinal is reacted with ethylamine. The initial reaction forms a hemiaminal intermediate which then dehydrates to form an imine or enamine, which is subsequently reduced in situ to afford this compound.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride or sodium triacetoxyborohydride being common choices due to their selectivity and mild reaction conditions. google.com This method is particularly useful for building substituted N-ethylglycine derivatives and can be adapted for combinatorial chemistry approaches. google.com The required Boc-glycinal precursor can be prepared from corresponding protected amino acids, such as N-Boc-serine. orgsyn.org

While the tert-butoxycarbonyl (Boc) group is prevalent, other N-protecting groups are utilized for N-ethylglycine, especially within the context of orthogonal synthesis strategies in peptide chemistry. iris-biotech.deorganic-chemistry.org The choice of protecting group is critical as it dictates the deprotection conditions and compatibility with other protecting groups in the molecule. iris-biotech.deresearchgate.net

The most common alternative is the Fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de The Fmoc group is base-labile, typically removed with piperidine, making it orthogonal to the acid-labile Boc group and benzyl-based side-chain protecting groups. wikipedia.orgiris-biotech.de This Fmoc/tBu strategy is the cornerstone of modern solid-phase peptide synthesis. iris-biotech.deresearchgate.net

Other protecting groups include:

Carbobenzyloxy (Cbz or Z): This group is removed by hydrogenolysis and was historically significant in solution-phase synthesis. researchgate.netacs.org

Trityl (Trt) and Methoxytrityl (Mmt): These are highly acid-labile groups, removed under milder acidic conditions than Boc, offering another level of orthogonality. iris-biotech.delibretexts.org

1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde): These are removed by hydrazine and are used for the selective deprotection of side-chain amino groups to allow for on-resin cyclization or branching of peptides. iris-biotech.desigmaaldrich.com

Table 2: Comparison of N-Protecting Groups for N-Ethylglycine

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To | Source |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz (H₂), Dde | wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz (H₂), Trt | iris-biotech.de |

| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂/Pd) | Boc, Fmoc | researchgate.netacs.org |

| Trityl | Trt | Mild Acid (e.g., 1% TFA) | Fmoc, Cbz (H₂) | iris-biotech.delibretexts.org |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | Hydrazine (2% in DMF) | Fmoc, Boc, Trt | sigmaaldrich.com |

Preparation via BOC-Glycinal Intermediates

Advanced Synthetic Techniques and Methodological Innovations

The incorporation of this compound into larger molecules, particularly peptides, has been streamlined by advanced synthetic techniques. Both solid-phase and solution-phase methods have been adapted to accommodate this N-substituted amino acid.

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for assembling peptides, and this compound is readily incorporated using the Boc/Bzl protection strategy. bachem.com In this approach, the peptide is assembled on an insoluble polymer resin, which simplifies purification as excess reagents and by-products are removed by simple filtration and washing. bachem.com

The synthesis cycle involves two main steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.comchempep.com

Coupling: The next amino acid, in this case, this compound, is activated and coupled to the newly liberated N-terminal amine. Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used in the presence of a tertiary amine base like diisopropylethylamine (DIEA) in a polar aprotic solvent like dimethylformamide (DMF). rsc.org

Resins such as Merrifield or the more acid-stable Phenylacetamidomethyl (PAM) resin are commonly used for Boc-SPPS. peptide.comchempep.com The use of this compound as a monomer has been successfully demonstrated in the synthesis of oligothymine peptide nucleic acids with a flexible glycyl-N-ethylglycine backbone. rsc.org

While SPPS is dominant for longer peptides, solution-phase synthesis remains a viable and often preferred method for the large-scale production of shorter peptides or peptide fragments. acs.orgjku.at In solution-phase synthesis, all reactants are dissolved in an appropriate organic solvent. google.com

The synthesis involves iterative coupling and deprotection steps, similar to SPPS, but requires purification after each step, often by extraction or crystallization. jku.at The synthesis of a dipeptide, for example, would involve coupling this compound with another amino acid ester. After the coupling, the Boc group can be removed with acid, and the resulting dipeptide ester can be coupled with another Boc-amino acid to extend the chain. This approach offers flexibility and is highly scalable, though it can be more time-consuming due to the purification of intermediates. acs.orgjku.at

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is increasingly benefiting from the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient conditions.

A significant green methodology involves the protection of the amine group using Di-tert-butyl dicarbonate ((Boc)₂O) under catalyst- and solvent-free conditions. researchgate.net This method provides a nearly quantitative yield for the BOC protection of various amines, including the precursors to this compound. researchgate.net By eliminating the need for traditional organic solvents and catalysts, this process significantly reduces waste and potential environmental contamination. researchgate.net Another approach involves conducting the synthesis in aqueous media, which is considered a green solvent. For instance, a method for preparing Boc-glycine, a related compound, utilizes a simple and safe procedure in a water solution of sodium hydrogen carbonate, resulting in high yield with minimal pollution. google.com This type of aqueous system is highly applicable to the synthesis of this compound.

Furthermore, innovative green solvent systems are being explored for peptide synthesis, a field closely related to amino acid derivatives like this compound. One such system uses a water extract of banana (WEB) as a solvent and base for peptide bond formation. researchgate.net This method, which can be promoted by the addition of ethylene glycol, avoids the use of external bases and proceeds under mild, room temperature conditions. researchgate.net The principles of using agro-waste extracts as catalytic media represent a frontier in green organic synthesis. researchgate.net Reductive alkylation, a key step in forming the N-ethyl bond, has also been optimized for scalability and environmental friendliness by avoiding chromatography for purification. nih.gov

Table 1: Green Chemistry Approaches in BOC-Amino Acid Synthesis

| Approach | Key Features | Advantages | Relevant Precursors/Analogs |

|---|---|---|---|

| Catalyst & Solvent-Free BOC Protection | Reaction of amines with (Boc)₂O under mild, neat conditions. researchgate.net | Eliminates hazardous solvents and catalysts; high product yield; reduced waste. researchgate.net | Aliphatic and aromatic amines. researchgate.net |

| Aqueous Synthesis | Use of water with a mild base like sodium hydrogen carbonate. google.com | Low cost, simple, safe operation, little pollution, high yield. google.com | L-glycine. google.com |

| Agro-Waste Extract Solvents | Use of water extract of banana (WEB) as a basic and aqueous medium. researchgate.net | Biodegradable, inexpensive, non-toxic solvent; avoids external bases. researchgate.net | N-protected amino acids. researchgate.net |

| Scalable Reductive Alkylation | Reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate without chromatography. nih.gov | Near quantitative yield, high purity, suitable for large-scale synthesis. nih.gov | Ethyl N-[(2-Boc-amino)ethyl]glycinate. nih.gov |

Enantioselective Synthesis of Chiral N-Ethylglycine Derivatives

The synthesis of enantiomerically pure N-ethylglycine derivatives is critical for their application in pharmaceuticals and biotechnology, where specific stereoisomers are often required for biological activity. Several advanced methods have been developed to achieve high enantioselectivity.

A highly promising and green approach is the use of biocatalysis. Imine reductases (IREDs) have been successfully employed for the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters with high conversion rates and excellent enantioselectivity. nih.gov This biocatalytic method operates under mild reaction conditions and can produce both enantiomers of the target molecule, highlighting its versatility and scalability. nih.gov The use of enzymes as catalysts is a cornerstone of green chemistry, offering high specificity and reducing the need for heavy metal catalysts. nih.gov

Transition-metal-catalyzed reactions also provide powerful tools for enantioselective synthesis. A method utilizing a chiral Palladium(II) catalyst has been developed for the direct C-H arylation of N-aryl glycine esters, demonstrating excellent enantioselectivity. rsc.org Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has also been reported for the synthesis of enantioenriched β-amino acid derivatives. nih.gov Furthermore, rhodium-catalyzed asymmetric intramolecular 1,4-addition and iridium-catalyzed asymmetric hydrogenation have been shown to produce chiral indanones and tetrahydroquinoxalines, respectively, with high yields and enantioselectivities. organic-chemistry.orgrsc.org These catalytic systems, while effective, showcase the broad utility of transition metals in creating chiral centers.

Another established strategy involves the use of chiral auxiliaries. For example, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. mdpi.com Subsequent removal of the auxiliary yields the desired enantiomerically pure amino acid derivative. mdpi.com This method has been successfully applied to the large-scale synthesis of specific fluorinated amino acids. mdpi.com

Table 2: Methods for Enantioselective Synthesis of N-Alkyl Amino Acid Derivatives

| Method | Catalyst/Auxiliary | Key Features | Enantioselectivity (ee) |

|---|---|---|---|

| Biocatalytic Reductive Amination | Imine Reductases (IREDs). nih.gov | Direct coupling of α-ketoesters and amines; mild conditions; scalable. nih.gov | Excellent. nih.gov |

| Asymmetric C-H Arylation | Chiral Pd(II) catalyst. rsc.org | Direct C-H oxidative cross-coupling of N-aryl glycine esters with aryl boric acids. rsc.org | Excellent. rsc.org |

| Asymmetric Hydroamination | Copper-hydride (CuH) with a chiral ligand. nih.gov | Ligand-controlled regioselective hydrocupration of α,β-unsaturated carbonyls. nih.gov | Excellent. nih.gov |

| Chiral Auxiliary-Mediated Alkylation | Recyclable chiral auxiliary forming a Ni(II) complex. mdpi.com | Alkylation of a glycine Schiff base complex; suitable for large-scale synthesis. mdpi.com | >99% de. mdpi.com |

| Asymmetric Hydrogenation | Iridium (Ir) catalyst. rsc.org | Hydrogenation of quinoxalines; solvent-tunable for either enantiomer. rsc.org | Up to 98% ee. rsc.org |

| Asymmetric 1,4-Addition | Rhodium (Rh) catalyst with MonoPhos ligand. organic-chemistry.org | Intramolecular 1,4-addition of pinacolborane chalcone derivatives. organic-chemistry.org | Up to 95% ee. organic-chemistry.org |

Advanced Applications in Peptide and Peptoid Chemistry

Role of BOC-N-Ethylglycine in Peptide Synthesis

The incorporation of this compound into peptide chains is a key strategy for developing novel peptide-based molecules. chemimpex.comchemicalbook.com As a derivative of glycine, it introduces an ethyl group onto the backbone amide nitrogen, a modification that profoundly influences the resulting peptide's structure and function.

This compound is utilized as a monomeric building block in Solid-Phase Peptide Synthesis (SPPS), a foundational technique for the stepwise assembly of peptide chains on a solid support. rsc.orgrsc.org This method allows for the precise insertion of the N-ethylglycine unit at specific positions within a peptide sequence.

This compound is designed for use in Boc-SPPS chemistry, which employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the N-terminus. thermofisher.com The synthesis cycle involves the selective removal of the Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid in the sequence. rsc.orgchempep.com The side chains are protected by groups that are stable to TFA but can be removed at the end of the synthesis with a stronger acid like hydrofluoric acid (HF). luxembourg-bio.com

The stepwise incorporation of this compound is compatible with standard Boc-SPPS reagents and conditions. For example, coupling can be achieved using common activating agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) in a solvent such as dimethylformamide (DMF). rsc.org

| Step | Reagent/Process | Purpose |

| 1. Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the N-terminal Boc group from the growing peptide chain on the resin. rsc.org |

| 2. Neutralization | Diisopropylethylamine (DIEA) in DMF | Neutralizes the protonated N-terminus to prepare it for coupling. |

| 3. Coupling | This compound, HBTU, DIEA in DMF | Activates the carboxylic acid of this compound and couples it to the free N-terminus of the peptide chain. rsc.org |

| 4. Washing | DMF, DCM, Isopropanol (IPA) | Removes excess reagents and byproducts before the next cycle. chempep.com |

| A representative cycle for incorporating this compound using a Boc-SPPS protocol. The specific reagents and reaction times may be optimized based on the sequence. |

The presence of the N-ethyl group on the glycine backbone introduces steric hindrance, which can make the coupling reaction more challenging compared to standard, non-alkylated amino acids. luxembourg-bio.com This steric bulk near the reaction center can slow down the rate of acylation, potentially leading to incomplete coupling and the formation of deletion sequences (peptides missing the intended amino acid).

To overcome this challenge and ensure high coupling efficiency, several strategies may be employed:

Extended Coupling Times: Allowing the reaction to proceed for a longer duration can help drive the coupling to completion.

Double Coupling: Repeating the coupling step with a fresh portion of activated this compound ensures that any unreacted N-termini from the first coupling are capped.

Potent Coupling Reagents: Utilizing highly efficient coupling reagents, such as phosphonium or uronium salts (e.g., HBTU, HATU), is often necessary to achieve satisfactory yields. iris-biotech.degoogle.com

The incorporation of an N-ethylglycine residue has a significant impact on the conformational properties of a peptide. The N-alkylation eliminates the amide proton, which removes a hydrogen bond donor and restricts rotation around the peptide backbone. This constraint can be used to induce or stabilize specific secondary structures, such as turns or helices, or to create more flexible backbones in certain contexts. nih.govcsic.es Studies on related N-alkylated amino acids have shown their utility in disrupting undesirable secondary structures like β-sheet aggregation, which can be a major problem during peptide synthesis and handling. sigmaaldrich.com

Furthermore, modifying the peptide backbone with N-alkylation is a well-established strategy to enhance the proteolytic stability of peptides. csic.esresearchgate.netresearchgate.netnih.gov Proteolytic enzymes often recognize and cleave specific peptide bond sequences. The absence of the amide proton and the steric bulk of the ethyl group at the nitrogen atom can render the adjacent peptide bonds unrecognizable or inaccessible to these enzymes, thereby increasing the peptide's half-life in vivo. csic.esnih.gov

This compound is a valuable tool for creating peptide analogues and non-natural peptides with novel properties. thermofisher.comresearchgate.net By incorporating this building block, researchers can design peptides that are not found in nature, leading to molecules with enhanced stability, specific conformational biases, or improved therapeutic potential. chemicalbook.comnih.gov The ability to introduce N-alkylation at precise locations allows for the fine-tuning of a peptide's biological activity and pharmacokinetic profile. nih.gov

| Property Modified | Rationale for Using this compound |

| Proteolytic Resistance | N-alkylation blocks enzymatic cleavage sites, increasing peptide half-life. csic.esnih.gov |

| Conformational Control | The N-ethyl group restricts backbone rotation, influencing secondary structure and preventing aggregation. nih.govsigmaaldrich.com |

| Receptor Binding | Modifying the backbone can alter the peptide's shape to enhance or modify its interaction with biological targets. |

| Bioavailability | Increased stability and altered physicochemical properties can lead to improved absorption and distribution. nih.gov |

| Research findings on the impact of incorporating N-alkylated residues like N-ethylglycine into peptides. |

Compatibility with Boc-SPPS Protocols

Influence on Peptide Conformation and Stability

Applications in Peptoid Synthesis (N-Substituted Glycine Oligomers)

Peptoids, or oligo-N-substituted glycines, are a class of peptidomimetics that are structurally similar to peptides but have their side chains attached to the backbone nitrogen atom rather than the α-carbon. researchgate.netpnas.org This fundamental change makes them highly resistant to proteolysis. chemrxiv.org

The most common method for peptoid synthesis is the "submonomer" approach, which involves a two-step cycle of acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine to introduce the side chain. pnas.orgiris-biotech.de However, peptoids can also be synthesized by the stepwise coupling of pre-formed N-substituted glycine monomers. rsc.org

In this "monomer" approach, this compound can be used directly in solid-phase synthesis to create peptoid backbones. rsc.orgrsc.org Specifically, it is used to synthesize oligomers with a conformationally flexible glycyl-N-ethylglycine backbone. rsc.org This application is particularly useful for creating peptide-peptoid hybrids or for constructing peptoid sequences where the specific monomer is readily available in a protected form. While less common than the submonomer method for generating large, diverse libraries, the use of monomers like this compound provides a direct and straightforward route for incorporating specific N-substituted residues into an oligomer chain. pnas.org

Utilizing this compound in Ring-Opening Polymerization of N-Thiocarboxyanhydrides (NTAs)

The synthesis of polypeptoids is effectively achieved through the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs) or their sulfur-containing analogues, N-substituted N-thiocarboxyanhydrides (NNTAs). acs.org N-thiocarboxyanhydrides, derived from N-substituted amino acids like N-ethylglycine, are often preferred as monomers due to their increased stability compared to N-carboxyanhydrides (NCAs), especially towards moisture. researchgate.netlsu.edu This enhanced stability allows for more robust polymerization conditions, even in open-air environments, and provides the monomers with a longer shelf life. researchgate.netlsu.edu

The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NTA monomer. acs.orgresearchgate.net This process can be conducted to produce well-defined polypeptoids. researchgate.net The use of BOC-protected precursors is fundamental in the synthesis of the monomers themselves, ensuring that reactive groups are masked until the desired polymerization step. While the BOC group is not present on the final polymer backbone, its role in preparing the N-ethylglycine NTA monomer is crucial for the successful synthesis of the resulting poly(N-ethylglycine) chains.

Design and Synthesis of Polypeptoid Chains with Defined Molecular Weights

A key advantage of the ring-opening polymerization of N-substituted NTAs and NCAs is the ability to produce polypeptoids with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). acs.orgresearchgate.net The polymerization often proceeds in a living and controlled manner, meaning that chain termination and transfer events are minimal. acs.orgresearchgate.net

This control allows for the precise design of polypeptoid chains where the degree of polymerization (DP), and thus the molecular weight, can be tailored by adjusting the initial monomer-to-initiator ([M]/[I]) ratio. acs.orgresearchgate.net Kinetic studies have shown a first-order dependence on the monomer concentration, which is consistent with a living polymerization process. nist.gov This relationship enables researchers to synthesize block copolypeptoids with distinct blocks of varying lengths simply through the sequential addition of different monomers. researchgate.net

| Targeted [Monomer]:[Initiator] Ratio | Resulting Degree of Polymerization (DP) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| 50:1 | ~50 | < 1.1 - 1.3 | researchgate.net |

| 100:1 | ~100 | < 1.2 | acs.org |

| 400:1 | Up to ~115-390 (initiator dependent) | < 1.2 | acs.org |

| 516:1 | Up to 390 | Low | acs.org |

This table illustrates the general principle that the degree of polymerization in controlled ROP of N-substituted glycines can be predicted by the monomer-to-initiator ratio, yielding polymers with low polydispersity.

Impact of this compound on Polypeptoid Structure and Functionality

The structure and function of a polypeptoid are not determined by backbone hydrogen bonds as in peptides, but are instead dictated by the sequence and chemical nature of the N-substituents (side chains). researchgate.netnih.gov The incorporation of N-ethylglycine units, derived from the corresponding BOC-protected monomer, imparts specific properties to the polymer chain. Homopolymers of N-ethylglycine are water-soluble. rsc.org

More significantly, N-ethylglycine is often used as a hydrophilic comonomer in statistical copolymers with more hydrophobic units, such as N-butylglycine. rsc.org By varying the ratio of these monomers, researchers can precisely tune the thermoresponsive properties of the resulting polypeptoid. rsc.org These copolymers often exhibit a Lower Critical Solution Temperature (LCST), where they undergo a reversible phase transition from soluble to insoluble upon heating in an aqueous solution. rsc.orgmdpi.com This tunability is critical for creating "smart" biomaterials that respond to temperature changes. rsc.org

| Copolymer Composition | Cloud Point Temperature (Tcp) Range | Key Property | Reference |

|---|---|---|---|

| Poly[(N-ethylglycine)-stat-(N-butylglycine)] | 20–60 °C | Tunable thermoresponsiveness | rsc.org |

| Poly[sarcosine-ran-(N-butylglycine)] | 27–71 °C | Tcp adjusted by copolymer ratio | rsc.orgencyclopedia.pub |

| Poly(N-n-propylglycine) | 15–25 °C | LCST behavior | rsc.org |

| Poly(N-allylglycine) | 27–54 °C | LCST behavior | rsc.org |

This table demonstrates how copolymerizing hydrophilic monomers like N-ethylglycine or sarcosine with hydrophobic monomers allows for the precise tuning of the cloud point temperature in aqueous solutions.

Strategies for Post-Polymerization Modification of Polypeptoids

Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into polypeptoids without having to synthesize complex monomers. encyclopedia.pub This approach typically involves two steps: first, the polymerization of a precursor polypeptoid containing reactive handles, followed by a second step to attach the desired functional molecules. encyclopedia.pub

Common PPM strategies rely on "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene/yne additions. encyclopedia.pub For instance, a polypeptoid can be synthesized using monomers that have allyl or propargyl side chains. These side chains then serve as reactive sites for subsequent modification. encyclopedia.pub Another approach is to use a functional initiator for the ROP process. acs.orgresearchgate.net This introduces a single, modifiable group at one end of the polymer chain, which can be selectively reacted to create end-functionalized polypeptoids or to attach the polypeptoid to surfaces or other molecules. acs.orgresearchgate.net

Mechanistic Aspects of Protecting Group Chemistry in Advanced Synthesis

The success of multi-step chemical syntheses, particularly in peptide and polypeptoid chemistry, relies heavily on the strategic use of protecting groups. The tert-butyloxycarbonyl (BOC) group is a cornerstone of this field due to its reliability and specific cleavage conditions.

BOC Deprotection Mechanisms and Conditions (Acid-Labile Removal)

The BOC group is a carbamate-based protecting group used to temporarily block amine functionalities from unwanted reactions. genscript.commasterorganicchemistry.com Its defining characteristic is its lability under acidic conditions. genscript.compeptide.com The most common reagent for BOC removal is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (DCM). genscript.compeptide.com

The deprotection mechanism is initiated by the protonation of the BOC group's carbonyl oxygen by the acid. This is followed by the cleavage of the carbon-oxygen bond, which releases the highly stable tert-butyl cation and an unstable carbamic acid intermediate. peptide.com The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture, while the carbamic acid rapidly decomposes into carbon dioxide and the deprotected, free amine. genscript.com The liberated amine is typically protonated by the excess acid, forming an ammonium salt (e.g., a TFA salt), which must be neutralized before the next synthetic step. peptide.compeptide.com

| Reagent | Typical Conditions | Mechanism | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or ~50% in DCM | Acidolysis | Most common and efficient reagent for BOC removal. | genscript.compeptide.com |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane) | Acidolysis | Provides stronger acidic conditions if needed. | genscript.com |

| Methanesulfonic Acid | Varies | Acidolysis | Alternative strong acid. | genscript.com |

This table summarizes the common reagents and conditions for the acid-labile removal of the BOC protecting group.

Orthogonal Protecting Group Strategies in Conjunction with this compound

In the synthesis of complex molecules like branched or cyclic peptides, multiple protecting groups are often required. An orthogonal protecting group strategy is one in which different protecting groups can be removed under mutually exclusive conditions, allowing for selective deprotection at specific sites. peptide.combiosynth.com

The BOC group, being acid-labile, is a key component in several orthogonal schemes. mdpi.com

BOC/Fmoc Strategy: This is a truly orthogonal approach. The BOC group protects the N-terminus or a side chain and is removed with acid (e.g., TFA), while the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects another site and is removed with a base like piperidine. mdpi.comsigmaaldrich.com This combination allows for the selective deprotection of either group without affecting the other. mdpi.com

BOC/Bzl Strategy: This is considered a "quasi-orthogonal" or kinetically differentiated strategy. peptide.combiosynth.com Both the BOC group and benzyl-based (Bzl) side-chain protecting groups are removed by acidolysis. peptide.compeptide.com However, the BOC group is cleaved under moderately acidic conditions (e.g., 50% TFA), while the more robust Bzl groups require very strong acids like hydrofluoric acid (HF) for removal. peptide.compeptide.com This difference in lability allows for the selective removal of the BOC group during the stepwise synthesis, followed by a final "global deprotection" step to remove all Bzl groups at the end. mdpi.com

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality | Reference |

|---|---|---|---|---|---|

| BOC (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Fully Orthogonal | masterorganicchemistry.commdpi.com |

| BOC (tert-butyloxycarbonyl) | Moderate Acid (TFA) | Bzl (Benzyl-based) | Strong Acid (e.g., HF) | Quasi-Orthogonal (Kinetic) | peptide.compeptide.com |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Dde/ivDde | Hydrazine | Fully Orthogonal | sigmaaldrich.com |

This table compares common orthogonal and quasi-orthogonal protecting group strategies used in peptide and polypeptoid synthesis, highlighting the central role of the BOC group.

Addressing Side Reactions in BOC-Mediated Synthesis (e.g., Aspartimide Formation, Glycine Insertion)

In peptide synthesis utilizing the tert-butyloxycarbonyl (BOC) protecting group, the chemical robustness of the strategy is a significant advantage. However, like any multi-step chemical synthesis, BOC-mediated solid-phase peptide synthesis (SPPS) is not immune to side reactions that can compromise the yield and purity of the final peptide product. bibliomed.orgresearchgate.net Two notable side reactions that require careful consideration and strategic mitigation are aspartimide formation and the unintentional insertion of amino acid residues, such as glycine. peptide.comnih.gov Understanding the mechanisms of these side reactions is crucial for developing effective preventative measures.

Aspartimide Formation

Aspartimide formation is a significant side reaction in peptide synthesis, particularly when an aspartic acid (Asp) residue is present in the peptide sequence. nih.gov This intramolecular cyclization can occur under both acidic and basic conditions used during SPPS. peptide.com The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen of the amino acid C-terminal to the Asp residue on the β-carboxyl group of the Asp side chain. iris-biotech.de This attack forms a five-membered succinimide ring, known as an aspartimide. iris-biotech.debocsci.com

This aspartimide intermediate is problematic for several reasons. It is susceptible to racemization at the α-carbon of the aspartic acid. researchgate.net Furthermore, the ring can be opened by nucleophiles, including piperidine (in Fmoc synthesis) or water, leading to two different products: the desired α-peptide and an undesired β-peptide, where the peptide bond is formed with the side-chain carboxyl group. iris-biotech.deresearchgate.net This results in a heterogeneous mixture of products that can be difficult to purify. biotage.com

The propensity for aspartimide formation is highly dependent on the amino acid sequence. iris-biotech.de Sequences such as Asp-Gly, Asp-Ala, and Asp-Ser are especially prone to this side reaction due to the minimal steric hindrance posed by the side chains of glycine, alanine, and serine. peptide.com

Mitigation Strategies in BOC-Mediated Synthesis:

Several strategies have been developed to minimize or prevent aspartimide formation during BOC-SPPS.

Side-Chain Protection: A primary strategy in BOC synthesis involves the choice of protecting group for the aspartic acid side chain. Using sterically bulkier esters can effectively hinder the intramolecular cyclization. For instance, replacing the commonly used benzyl (OBzl) ester with a cyclohexyl (OcHex) ester for the Asp side-chain protection has been shown to significantly lower the amount of aspartimide formed. peptide.com

Backbone Protection: Although more commonly associated with Fmoc chemistry, the principle of backbone protection is universally applicable. Protecting the amide nitrogen of the residue following the aspartic acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can completely prevent the side reaction by blocking the nucleophilic amide nitrogen. peptide.comresearchgate.net These groups are typically removed during the final acidolytic cleavage step. peptide.com

Use of N-Alkylated Residues: The incorporation of an N-alkylated amino acid, such as N-ethylglycine, immediately following an aspartic acid residue in the sequence inherently prevents aspartimide formation. The N-alkylation removes the amide proton required for the initial cyclization reaction, thus blocking the reaction pathway entirely.

| Prone Sequence | Mitigation Strategy | Mechanism of Prevention | Reference |

|---|---|---|---|

| Asp-Gly | Use Asp(OcHex) instead of Asp(OBzl) | Increased steric hindrance at the side-chain ester slows cyclization. | peptide.compeptide.com |

| Asp-Ala | Use Asp(OcHex) instead of Asp(OBzl) | Increased steric hindrance at the side-chain ester slows cyclization. | peptide.com |

| Asp-Ser | Use Asp(OcHex) instead of Asp(OBzl) | Increased steric hindrance at the side-chain ester slows cyclization. | peptide.com |

| Asp-Xxx (e.g., Asp-(N-ethyl)Gly) | N-Alkylation of the C-terminal residue (Xxx) | Removes the amide proton necessary for nucleophilic attack, completely blocking the reaction. | (Inferred from mechanism iris-biotech.de) |

Glycine Insertion

Another challenging side reaction observed in BOC-SPPS is the unintentional insertion of a glycine residue into the peptide chain. nih.gov This phenomenon has been specifically documented in syntheses involving Nα-Boc-Nim-tosyl-histidine (Boc-His(Tos)). nih.gov

The mechanism for this side reaction involves several steps:

Premature Deprotection: The Nim-tosyl protecting group on the histidine side-chain imidazole ring can be partially or fully cleaved by the activating agent 1-hydroxybenzotriazole (HOBt) during a coupling step. nih.gov

Incorrect Acylation: In a subsequent coupling cycle intended to add Boc-Gly-OH, the activated glycine can acylate not only the desired α-amino group of the N-terminal residue but also the newly deprotected and nucleophilic Nim position on the histidine side chain. nih.gov

Intramolecular Transfer: After the deprotection of the Boc groups in a subsequent step, the glycine residue attached to the imidazole ring undergoes an intramolecular rearrangement. This Nim→Nα transfer moves the glycine from the histidine side chain to the α-amino group of the peptide chain, resulting in the insertion of an extra glycine residue. nih.gov

Notably, this side reaction was found to be specific to the coupling of Boc-Gly and was not observed with other Boc-amino acids. nih.gov

Mitigation Strategies:

The most effective way to circumvent this glycine insertion is to use a more robust protecting group for the histidine side chain that is stable to the coupling conditions. The dinitrophenyl (Dnp) group is a suitable alternative to the tosyl group in this context, as it is not susceptible to cleavage by HOBt. nih.govpeptide.com

| Condition/Step | Side Reaction Event | Mitigation Strategy | Reference |

|---|---|---|---|

| Coupling after Boc-His(Tos) incorporation using HOBt | Premature cleavage of the Nim-tosyl group | Use a more stable histidine side-chain protecting group like Dinitrophenyl (Dnp). | nih.govpeptide.com |

| Subsequent coupling with Boc-Gly-OH | Acylation of the free Nim position of histidine with glycine | Employing Boc-His(Dnp)-OH prevents the initial deprotection. | nih.gov |

| Boc deprotection step | Nim→Nα intramolecular transfer of the glycine residue | Preventing the initial incorrect acylation by using Boc-His(Dnp)-OH circumvents the transfer. | nih.gov |

Investigative Applications in Medicinal and Pharmaceutical Chemistry

Drug Discovery and Development Initiatives

The structural characteristics of BOC-N-ethylglycine make it a crucial intermediate in the creation of novel pharmaceutical agents. chemimpex.comruifuchemical.com Its role extends from the initial design of compounds to the synthesis of bioactive molecules and the development of prodrugs aimed at improving therapeutic performance.

Design of Pharmaceutical Compounds Utilizing this compound

This compound is integral to the design of sophisticated pharmaceutical compounds due to its utility as a versatile building block. ruifuchemical.comchemicalbook.com The presence of the Boc protecting group enhances its stability and reactivity, allowing for its incorporation into complex organic reactions to create diverse bioactive molecules. chemimpex.com This facilitates the design of therapeutics with potentially improved efficacy and specificity. chemimpex.com

A notable application is in the design of potent and selective peptide-based fibrinogen receptor antagonists that can be administered orally. ruifuchemical.comchemicalbook.com In this context, this compound serves as a key structural component, contributing to the final compound's ability to target specific biological pathways, which may enhance therapeutic effects while reducing potential side effects. chemimpex.com

Research Findings on Pharmaceutical Design

| Application Area | Specific Use of this compound | Intended Outcome |

|---|---|---|

| Fibrinogen Receptor Antagonists | Used as a building block in synthesis. ruifuchemical.comchemicalbook.com | Designing potent, selective, and orally active peptide-based drugs. chemicalbook.com |

Development of Prodrugs for Enhanced Bioavailability

A significant challenge in drug development is ensuring that a therapeutic agent can be effectively absorbed and utilized by the body. The prodrug approach, where an inactive compound is transformed into an active drug in vivo, is a key strategy to overcome poor bioavailability. if-pan.krakow.plhumanjournals.com this compound plays a direct role in this area, being used in the creation of prodrugs designed to improve the bioavailability of parent drug molecules. chemimpex.com

By incorporating this compound into a drug's structure, its physicochemical properties, such as lipophilicity or solubility, can be modified. if-pan.krakow.pl This alteration can enhance the drug's ability to pass through biological membranes, leading to better absorption and, consequently, improved therapeutic effectiveness. if-pan.krakow.plnih.gov Amino acid ester prodrugs, for instance, have been shown to increase water solubility and potentially leverage active transport mechanisms for absorption. mdpi.com

Synthesis of Bioactive Molecules and Therapeutic Agents

This compound is widely employed as a foundational building block in the synthesis of a range of bioactive molecules and therapeutic agents. chemimpex.comangenechemical.com Its structure is ideal for peptide synthesis and other complex organic reactions, allowing chemists to introduce specific structural features into a molecule. chemimpex.comangenechemical.com This adaptability makes it a preferred choice for researchers aiming to streamline synthetic pathways for new drugs. chemimpex.com

The compound is frequently used in the synthesis of peptide-based drugs and enzyme inhibitors. chemimpex.comchemimpex.com As a substituted glycine derivative, it facilitates the construction of more complex pharmaceutical compounds from a stable, easily handled intermediate. ruifuchemical.comchemicalbook.comchemimpex.com This strategic incorporation enables chemists to create a wide array of tailored compounds with potentially enhanced biological properties. angenechemical.com

Bioconjugation Strategies Employing this compound

Bioconjugation involves linking a drug molecule to another biomolecule, such as an antibody, to enhance its therapeutic performance. bocsci.com This strategy is central to the development of targeted therapies.

Application as a Linker for Attaching Drugs to Biomolecules

In the field of bioconjugation, this compound and its derivatives can function as linkers. chemimpex.com Linkers are molecules that connect two different components, and in this context, they are used to attach potent drugs to carrier biomolecules like antibodies. chemimpex.combocsci.com This process is fundamental to creating antibody-drug conjugates (ADCs), which combine the targeting specificity of an antibody with the cytotoxic power of a drug. bocsci.com

The use of this compound as a component in a linker system helps to covalently bond a drug to a protein, ensuring that the therapeutic agent remains attached until it reaches its intended target. chemimpex.combocsci.com

Facilitating Targeted Therapies and Drug Delivery Systems

The use of this compound as part of a bioconjugation strategy is instrumental in advancing targeted therapies and sophisticated drug delivery systems. chemimpex.combocsci.com By linking a drug to a targeting moiety like an antibody, the resulting conjugate can be directed specifically to diseased cells, such as cancer cells, while sparing healthy tissues. bocsci.comgoogle.com This targeted approach aims to minimize the systemic toxicity often associated with conventional chemotherapy. google.com

These drug delivery systems are designed to be stable in circulation and to release their therapeutic payload only after reaching the target site, for instance, inside a cancer cell. google.com This targeted release enhances the concentration of the drug where it is most needed, improving efficacy and reducing off-target effects. bocsci.comnumberanalytics.com The development of such organ-targeted drug delivery systems is crucial for treating complex diseases more effectively. nih.govmdpi.com

Research Findings on Bioconjugation and Targeted Delivery

| Strategy | Role of this compound Derivative | Therapeutic Goal |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Serves as a linker to attach drugs to antibodies. chemimpex.combocsci.com | Targeted delivery of cytotoxic drugs to cancer cells. bocsci.comgoogle.com |

Neuroscience Research Applications

The protected amino acid derivative, this compound, serves as a valuable building block in the synthesis of pharmacologically active molecules. chemimpex.com Its utility in neuroscience research stems from the activity of its core structure, N-ethylglycine, which engages with key neurotransmitter systems. semmelweis.hufrontiersin.org This engagement has prompted investigations into its potential for developing treatments for a range of neurological conditions. chemimpex.comchemimpex.com

Studies Exploring Neurotransmitter Interactions

This compound's relevance in neuroscience is primarily understood through the actions of its deprotected form, N-ethylglycine (NEG). semmelweis.hufrontiersin.org Research has focused on NEG's interaction with the glycinergic system, which is crucial for regulating nerve signal transmission in the central nervous system (CNS).

Glycine is a unique neurotransmitter that plays a dual role in the CNS. nih.gov It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs). nih.govwikipedia.org Concurrently, it functions as an essential co-agonist at N-Methyl-D-aspartate (NMDA) receptors, which are critical for excitatory glutamatergic neurotransmission, synaptic plasticity, and memory. researchgate.netmdpi.com

The concentration of glycine in the synaptic cleft is meticulously regulated by two high-affinity glycine transporters, GlyT1 and GlyT2. mdpi.com

GlyT1 is expressed in both glial cells and a subset of neurons, where it controls glycine levels at both inhibitory and excitatory synapses. researchgate.netmdpi.com

GlyT2 is found exclusively in presynaptic glycinergic neurons and is responsible for reuptake of glycine to replenish synaptic vesicles. mdpi.com

N-ethylglycine, a metabolite of the local anesthetic lidocaine, has been identified as a selective substrate-type inhibitor of GlyT1. semmelweis.hufrontiersin.org It competitively inhibits the transporter's function without significantly affecting GlyT2. semmelweis.hu This selective inhibition of GlyT1 leads to an increase in the extracellular concentration of glycine. frontiersin.org The elevation of glycine levels has a bimodal effect on neurotransmission: it can enhance inhibitory signaling through GlyRs and facilitate excitatory signaling at NMDA receptors by increasing co-agonist availability. frontiersin.orgmdpi.com this compound, by providing a stable and reactive precursor to N-ethylglycine, is therefore instrumental in synthesizing research compounds that probe and modulate the glycinergic system. chemimpex.com

| Compound | Target Transporter | Mechanism of Action | Effect on Extracellular Glycine | Reference |

|---|---|---|---|---|

| N-ethylglycine (NEG) | GlyT1 | Competitive, substrate-type inhibitor | Increase | semmelweis.hufrontiersin.org |

| Sarcosine (N-methylglycine) | GlyT1 | Competitive, substrate-type inhibitor | Increase | semmelweis.huresearchgate.net |

| Bitopertin | GlyT1 | Non-substrate inhibitor | Increase | frontiersin.orgmdpi.com |

| ALX1393 | GlyT2 | Inhibitor | Increase | mdpi.commdpi.com |

Contribution to the Development of Treatments for Neurological Disorders

The ability of N-ethylglycine to modulate neurotransmitter systems by inhibiting GlyT1 has positioned it and its derivatives as relevant tools in the development of therapies for several neurological disorders. mdpi.comcreative-biolabs.com The strategy of elevating synaptic glycine levels is being explored for conditions characterized by imbalances in inhibitory or excitatory signaling. mdpi.comresearchgate.net

Neuropathic Pain: Chronic pain states, particularly those of neuropathic origin, are often associated with a reduction in inhibitory signaling in the spinal cord. mdpi.com Enhancing glycinergic neurotransmission is therefore considered a promising therapeutic strategy. frontiersin.org Studies in animal models of chronic inflammatory and neuropathic pain have demonstrated that GlyT1 substrates, including N-ethylglycine, can produce significant antihyperalgesic (reducing sensitivity to painful stimuli) and antiallodynic (reducing pain from non-painful stimuli) effects. semmelweis.hufrontiersin.orgmdpi.com This therapeutic potential is attributed to the increased availability of glycine at inhibitory synapses in the spinal dorsal horn. mdpi.com

Schizophrenia: A leading hypothesis suggests that negative and cognitive symptoms of schizophrenia may stem from hypofunction of NMDA receptors. frontiersin.orgresearchgate.net Because glycine is an obligatory co-agonist for NMDA receptor activation, increasing its availability in the brain is a strategy aimed at enhancing NMDA receptor function. researchgate.netwikipedia.org The development of GlyT1 inhibitors was largely driven by this therapeutic goal. researchgate.net Compounds based on sarcosine (N-methylglycine) and related structures like N-ethylglycine have been synthesized and studied for their potential to ameliorate symptoms of schizophrenia by facilitating glutamatergic neurotransmission through the NMDA receptor. researchgate.netresearchgate.net

Other CNS Disorders: The intricate link between the glycinergic and glutamatergic systems means that their dysregulation is implicated in a wide array of CNS pathologies. nih.govmdpi.com Pharmacological manipulation of glycine transporters is being investigated for its potential relevance in treating conditions such as epilepsy, depression, and certain neurodegenerative diseases where restoring the balance of neurotransmission is a key therapeutic goal. mdpi.comresearchgate.net The use of this compound as a synthetic precursor allows for the creation of novel molecules targeting GlyT1, contributing to the ongoing search for more effective treatments for these complex disorders. chemimpex.com

| Neurological Disorder | Therapeutic Rationale | Role of GlyT1 Inhibition | Relevance of N-ethylglycine Structure | Reference |

|---|---|---|---|---|

| Neuropathic Pain | Deficient inhibitory signaling in the spinal cord. | Increases glycine at inhibitory GlyRs, enhancing spinal inhibition. | Demonstrated antihyperalgesic and antiallodynic effects in preclinical models. | frontiersin.orgmdpi.com |

| Schizophrenia | Hypofunction of NMDA receptors. | Increases glycine at excitatory NMDA receptors, facilitating their function. | Serves as a structural basis for developing NMDA receptor-enhancing agents. | frontiersin.orgresearchgate.netresearchgate.net |

| Epilepsy & Neurodegeneration | Imbalance in excitatory/inhibitory neurotransmission. | Modulates both glycinergic and glutamatergic systems to restore balance. | Contributes to the development of novel modulators for these complex disorders. | mdpi.comresearchgate.net |

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic and Spectroscopic Methods for Analysis

A combination of chromatographic and spectroscopic techniques provides a comprehensive analytical profile of BOC-N-ethylglycine. These methods are routinely used to assess the quality of the compound and to elucidate its chemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and confirming its identity. bocsci.com Purity levels are often reported to be greater than 97% or 98% as determined by HPLC. bldpharm.comchemimpex.com The principle of HPLC involves passing the compound through a column packed with a stationary phase, with a liquid mobile phase being pumped through at high pressure. bocsci.com The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that can be used for identification when compared to a known standard. bocsci.com The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. chemimpex.comruifuchemical.comruifuchemical.com

Table 1: HPLC Purity Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Purity | >98.0% | chemimpex.comruifuchemical.comruifuchemical.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), its volatile derivatives can be analyzed using this technique, often coupled with Mass Spectrometry (GC-MS). nih.gov Derivatization is a chemical process that converts the non-volatile amino acid derivative into a form that can be readily vaporized and passed through the GC column. A common derivatization technique is silylation, where active hydrogens on the molecule are replaced with nonpolar groups. The resulting derivatives can then be separated by GC and detected by MS, which provides information on their molecular weight and fragmentation patterns, aiding in their identification. For instance, the analysis of tert-butoxycarbonyl (t-Boc) protected compounds by GC-MS has been shown to sometimes lead to pyrolysis in the injection port, which must be considered during analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. researchgate.net Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to provide detailed information about the molecular structure. mpg.de

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the protons of the ethyl group, the methylene group of the glycine backbone, and the tert-butyl group of the BOC protecting group. mpg.de

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, confirming the presence of the carbonyl carbons, the carbons of the ethyl group, the glycine backbone, and the BOC group. mpg.deuu.nl

The chemical shifts (δ) in NMR spectra are reported in parts per million (ppm) and are a key identifier for the different nuclei within the molecule. mpg.de

Table 2: Representative NMR Data for BOC-Protected Amino Acids

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment | Source |

|---|---|---|---|

| ¹H | ~1.46 | Protons of the tert-butyl group (BOC) | mpg.de |

| ¹H | ~3.98 | Protons of the glycine backbone | mpg.de |

| ¹³C | ~28.3 | Carbons of the tert-butyl group (BOC) | mpg.de |

| ¹³C | ~80.2 | Quaternary carbon of the BOC group | mpg.de |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. The compound has a molecular weight of 203.24 g/mol . ruifuchemical.com In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov The molecular ion peak ([M+H]⁺ in positive ion mode) confirms the molecular weight of the compound. Fragmentation analysis, where the molecular ion breaks into smaller charged fragments, provides valuable structural information that can be used to confirm the identity of the compound. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nsf.gov The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups within its structure. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type | Source |

|---|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching | libretexts.org |

| C-H (Alkane) | 3000-2850 | Stretching | libretexts.orgvscht.cz |

| C=O (Carbamate) | ~1715 | Stretching | libretexts.org |

| C=O (Carboxylic Acid) | 1760-1690 | Stretching | libretexts.org |

The presence of these characteristic peaks in the FTIR spectrum provides strong evidence for the structure of this compound. researchgate.net

Advanced Analytical Techniques in Research

The characterization of this compound in research settings relies on a suite of advanced analytical techniques to confirm its identity, purity, and quantity. These methods provide critical data on the molecular structure, elemental composition, and concentration of the compound.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. researchgate.net This method is crucial for verifying the empirical formula of a synthesized compound like this compound and assessing its purity. rsc.orgrsc.org The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. pragolab.cz The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified using a thermal conductivity detector (TCD). researchgate.netpragolab.cz

For this compound, with a molecular formula of C₉H₁₇NO₄, elemental analysis provides a direct comparison between the theoretically calculated elemental composition and the experimentally determined values. scbt.com A close agreement between the theoretical and found percentages confirms the identity and high purity of the compound. Research on various other amino acid derivatives consistently reports the use of CHNS analysis for structural confirmation and purity assessment. scispace.comaip.orguobaghdad.edu.iq The accepted tolerance between calculated and found values is typically within ±0.4%, which is a standard criterion for demonstrating the purity of a synthesized compound.

Table 2: Theoretical Elemental Composition of this compound (C₉H₁₇NO₄)

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 53.19% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 8.44% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.89% |

| Oxygen | O | 15.999 | 4 | 63.996 | 31.48% |

| Total | 203.238 | 100.00% |

Titration for Quantitative Analysis

Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. chemicals.co.uk For this compound, an acid-base titration is the specified method for assaying its purity and quantity. thermofisher.com This is possible due to the presence of the carboxylic acid group (-COOH) in the molecule's structure.

The analysis involves dissolving a known mass of this compound in a suitable solvent and titrating it with a standardized solution of a strong base, such as sodium hydroxide (NaOH), of a precisely known concentration. stcloudstate.edu The progress of the titration is monitored, typically using a pH meter to generate a titration curve (a plot of pH versus the volume of titrant added). stcloudstate.edu The equivalence point—the point at which the moles of base added are stoichiometrically equal to the initial moles of the acidic analyte—is determined from this curve. This allows for the calculation of the purity of the this compound sample. This method is widely used in quality control for amino acids and their derivatives. scispace.comresearchgate.net

Table 3: Quality Control Specification for this compound via Titration

| Analytical Method | Specification | Source(s) |

| Aqueous Acid-Base Titration | ≥96.0% to ≤104.0% | thermofisher.com |

Computational Studies and Mechanistic Insights

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating the electronic structure and reactivity of chemical systems. These methods are applied to study reaction pathways, transition states, and molecular properties of BOC-N-ethylglycine and related compounds.

DFT calculations have been instrumental in investigating the mechanisms of reactions where N-substituted amino acids like N-ethylglycine are involved. These studies help rationalize experimental observations and predict the feasibility of reaction pathways.

One key area of investigation is the ring-opening polymerization (ROP) of N-substituted glycine N-carboxyanhydrides (NNCAs) to form polypeptoids. researchgate.net DFT has been used to study the propagation of various alkyl-substituted NNCAs. researchgate.net These calculations have confirmed that the carbonyl addition step is rate-determining and that steric hindrance from the N-substituent is a primary factor influencing reactivity. researchgate.net For instance, both computational and experimental results show that the apparent polymerization rate of NNCAs follows the order of Sarcosine >> N-ethylglycine > N-propylglycine, highlighting the impact of the increasing size of the N-alkyl group. researchgate.net

DFT has also been applied to understand the synthesis of the monomer precursors themselves. The mechanism for forming N-carboxyanhydride (NCA) or N-thiocarboxyanhydride (NTA) monomers from N-protected amino acids via a ring-closing reaction has been studied. researchgate.net Calculations suggest a non-resonance pathway involving an SN2 substitution as the rate-determining step is energetically favorable. researchgate.net

Furthermore, DFT has been used to elucidate the mechanism of more complex reactions, such as 1,3-dipolar cycloadditions. In one study, N-ethylglycine was used to generate an azomethine ylide in situ, which then reacted with a fullerene derivative. mdpi.com DFT calculations helped to elucidate the structures of the resulting ethyl pyrrolidino adducts. mdpi.com

Computational models are used to explore the specific interactions that govern the reactivity of this compound. DFT calculations can quantify non-covalent interactions, such as hydrogen bonding and dispersion forces, which are critical for understanding catalyst-substrate binding and stereoselectivity. nih.gov For example, in reactions involving N-Boc protected imines, two-point hydrogen-bond contacts between a catalyst and the N-Boc group are vital for regioselection. nih.gov

The reactivity of N-substituted amino acids can also be assessed by calculating various theoretical descriptors. A theoretical study was conducted to determine the ionization constants (pKa) of several N-substituted amino acid derivatives, including N-ethylglycine, using DFT and other quantum chemical methods. researchgate.net By correlating calculated energy variables—such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—with experimental pKa values, the study demonstrated a good agreement, validating the computational approach. researchgate.net These calculations provide insight into how the electronic properties of the molecule influence its acidic and basic character. researchgate.net

Below is a table of theoretical energy variables calculated for N-ethyl glycine using different computational methods. researchgate.net

| Method | E HOMO (eV) | E LUMO (eV) | ΔE (eV) |

| HF/6-31G(d) | -8.514 | 1.804 | 10.318 |

| DFT/B3LYP/6-31G(d) | -6.612 | -0.163 | 6.449 |

| MP2/6-31G(d) | -8.457 | 2.114 | 10.571 |

This table presents the calculated energies of the Highest Occupied Molecular Orbital (E HOMO), Lowest Unoccupied Molecular Orbital (E LUMO), and the energy gap (ΔE) for N-ethyl glycine using Hartree-Fock (HF), Density Functional Theory (DFT), and Møller–Plesset perturbation theory (MP2) methods. researchgate.net